molecular formula C30H46O3 B13395066 Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Cat. No.: B13395066
M. Wt: 454.7 g/mol
InChI Key: FMIMFCRXYXVFTA-UHFFFAOYSA-N
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Description

Oleanonic acid is a naturally occurring pentacyclic triterpenoid compound found in various plants. It is closely related to oleanolic acid and is known for its diverse biological activities. Oleanonic acid is commonly found in the Oleaceae family, including olives (Olea europaea), and is often present alongside its isomer, ursolic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleanonic acid can be synthesized through various methods, including the oxidation of oleanolic acid. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert oleanolic acid to oleanonic acid .

Industrial Production Methods

Industrial production of oleanonic acid often involves the extraction from plant sources, such as olive leaves and fruit. Techniques like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid carbon dioxide extraction have been employed to enhance the extraction rates of oleanonic acid from plant materials .

Chemical Reactions Analysis

Types of Reactions

Oleanonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.

    Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Investigated for its antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties

Properties

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMFCRXYXVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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